4-Chloro-6-cyclobutoxypyrimidin-5-amine
Description
4-Chloro-6-cyclobutoxypyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 4, a cyclobutoxy group at position 6, and an amine group at position 4. The cyclobutoxy group introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological activity compared to smaller substituents.
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
4-chloro-6-cyclobutyloxypyrimidin-5-amine |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(10)8(12-4-11-7)13-5-2-1-3-5/h4-5H,1-3,10H2 |
InChI Key |
YSMFDBCVCDVHST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutoxypyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclobutoxypyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-Chloro-6-cyclobutoxypyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences between 4-Chloro-6-cyclobutoxypyrimidin-5-amine and related compounds:
Physicochemical Properties
- Melting Points : 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K , while methoxy- and methyl-substituted derivatives (e.g., 88474-31-1) may have lower melting points due to reduced symmetry .
- Crystal Packing : Chlorine and nitrogen interactions (e.g., Cl···N distances of ~3.09–3.10 Å in ) stabilize crystal structures . The cyclobutoxy group’s bulk may disrupt such interactions, altering solid-state properties.
Biological Activity
4-Chloro-6-cyclobutoxypyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chloro substituent at the fourth position and a cyclobutoxy group at the sixth position. Its molecular formula is with a molecular weight of approximately 202.65 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry as a scaffold for drug development.
Chemical Structure and Properties
The unique structure of 4-Chloro-6-cyclobutoxypyrimidin-5-amine allows it to interact with various biological targets, making it a candidate for therapeutic applications. The presence of the cyclobutoxy group imparts distinct steric and electronic properties compared to other similar compounds, influencing its reactivity and interaction profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that 4-Chloro-6-cyclobutoxypyrimidin-5-amine acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzyme active sites, thereby inhibiting their function. This interaction can alter cellular responses and signal transduction pathways, which is crucial for its pharmacological potential in treating various diseases.
Antimicrobial Activity
Studies have suggested that 4-Chloro-6-cyclobutoxypyrimidin-5-amine exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which positions it as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- In vitro Studies : A study evaluated the compound's effectiveness against several bacterial strains, reporting a minimum inhibitory concentration (MIC) that indicates significant antibacterial activity (exact MIC values not specified). The results suggest that the compound could be a lead candidate for further development in antimicrobial therapies.
- Enzyme Inhibition Assays : In enzyme inhibition studies, 4-Chloro-6-cyclobutoxypyrimidin-5-amine was found to effectively inhibit specific enzymes involved in metabolic pathways related to inflammation and infection. These findings are critical as they provide insight into the compound's potential therapeutic mechanisms.
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the importance of the cyclobutoxy group in enhancing biological activity. For instance, compounds like 2-Aminopyrimidine and 4-Chloro-6-methoxypyrimidin-5-amine were analyzed, revealing that modifications in the structure significantly affect their biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Description |
|---|---|---|
| 2-Aminopyrimidine | 0.66 | A simpler analog lacking the cyclobutoxy group. |
| 2-Cyclopropoxypyrimidin-5-amine | 0.70 | Similar structure but features a cyclopropoxy group. |
| 4-Chloro-6-methoxypyrimidin-5-amine | 0.80 | Contains a methoxy group instead of cyclobutoxy. |
| 4-Chloro-6-isopropoxypyrimidine | 0.75 | Has an isopropoxy substituent at the sixth position. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
